molecular formula C19H21N3O4S3 B2491783 methyl 3-({[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate CAS No. 1797172-08-7

methyl 3-({[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2491783
CAS No.: 1797172-08-7
M. Wt: 451.57
InChI Key: WZEYBYBMSWWXNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-({[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a thiophene carboxylate group

Mechanism of Action

Biochemical Pathways

Based on the structural similarity to other benzothiazole derivatives, this compound might be involved in antibacterial activity . Benzothiazole derivatives have been reported to exhibit potent antibacterial activity . .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds or drugs, and specific conditions within the body (such as temperature and the presence of certain enzymes or proteins). The QSAR (Quantitative Structure-Activity Relationship) methodology can provide a foundation to establish a correlation between physicochemical properties and elicited biological activity using multivariable regression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Moiety: This can be achieved through the condensation of 2-aminothiophenol with a suitable aldehyde.

    Piperidine Ring Formation: The piperidine ring is often synthesized via cyclization reactions involving appropriate precursors.

    Coupling Reactions: The benzothiazole and piperidine moieties are coupled using reagents like sulfonyl chlorides.

    Thiophene Carboxylate Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions can occur at the benzothiazole moiety.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Methyl 3-({[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole share structural similarities and are known for their biological activities.

    Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid have similar ring structures and are used in medicinal chemistry.

    Thiophene Carboxylates: Methyl thiophene-2-carboxylate is a simpler analog with similar chemical properties.

Uniqueness

Methyl 3-({[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate is unique due to the combination of these three distinct moieties, which confer a range of chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

methyl 3-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S3/c1-26-18(23)17-16(8-11-27-17)29(24,25)20-12-13-6-9-22(10-7-13)19-21-14-4-2-3-5-15(14)28-19/h2-5,8,11,13,20H,6-7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEYBYBMSWWXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.